1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol
CAS No.:
Cat. No.: VC17715313
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N2O2 |
|---|---|
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol |
| Standard InChI | InChI=1S/C11H18N2O2/c1-2-5-9-12-10(15-13-9)8-11(14)6-3-4-7-11/h14H,2-8H2,1H3 |
| Standard InChI Key | WRXKQRMCMPRMJA-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NOC(=N1)CC2(CCCC2)O |
Introduction
1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol is a synthetic organic compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in pharmaceuticals and materials science. This compound, with the PubChem CID 125454919, features a cyclopentanol backbone linked to a 3-propyl-1,2,4-oxadiazole ring through a methylene bridge .
Molecular Formula and Weight
-
Molecular Formula: C11H18N2O2
-
Molecular Weight: Approximately 210 g/mol (calculated based on the molecular formula)
Synthesis and Preparation
The synthesis of 1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol typically involves the reaction of a cyclopentan-1-ol derivative with a 3-propyl-1,2,4-oxadiazol-5-yl moiety. Common methods might include alkylation reactions or condensation reactions, depending on the starting materials and desired conditions.
Biological Activities and Applications
While specific biological activities of 1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol are not well-documented, compounds within the oxadiazole class have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The presence of the oxadiazole ring often contributes to these biological properties due to its ability to participate in hydrogen bonding and other molecular interactions.
Future Research Directions
Future studies could focus on exploring the compound's biological activities, optimizing its synthesis, and investigating its potential applications in drug development or materials science. Computational modeling and in vitro assays could provide valuable insights into its pharmacokinetic and pharmacodynamic properties.
Table 2: Potential Applications of Oxadiazole Compounds
| Application | Description |
|---|---|
| Anti-inflammatory | Oxadiazoles have shown potential in reducing inflammation. |
| Antimicrobial | Some oxadiazoles exhibit activity against microbial pathogens. |
| Anticancer | Research suggests oxadiazoles may have anticancer properties. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume